molecular formula C25H26N4O3S2 B2373925 3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-71-1

3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2373925
CAS No.: 362501-71-1
M. Wt: 494.63
InChI Key: KPFTZBOBJRMHTM-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a 2-methoxyphenyl group at position 3 and a thioether-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl substituent at position 2. The phenylpiperazine moiety is critical for receptor interaction, while the thieno-pyrimidinone core contributes to structural rigidity and electronic properties. Its synthesis likely involves cyclization of thiophene precursors, followed by thioether formation and piperazine substitution.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-32-21-10-6-5-9-20(21)29-24(31)23-19(11-16-33-23)26-25(29)34-17-22(30)28-14-12-27(13-15-28)18-7-3-2-4-8-18/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFTZBOBJRMHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

  • Molecular Formula : C25_{25}H26_{26}N4_{4}O3_{3}S2_{2}
  • Molecular Weight : 494.6 g/mol
  • CAS Number : 877654-81-4

The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)
A5490.48
HCT1160.31
MDA-MB-2310.24
UACC-620.36

These results suggest that the compound may act as a potent inhibitor of tumor growth.

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and inhibition of cell cycle progression. The presence of the piperazine moiety is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the thieno[3,2-d]pyrimidine scaffold can significantly affect biological activity. For instance:

  • The methoxy group at the 2-position enhances lipophilicity and cellular uptake.
  • The piperazine derivative contributes to receptor binding affinity.

Case Studies

In a recent study published in Bull. Chem. Soc. Ethiop., compounds structurally related to our target were synthesized and evaluated for their anticancer effects. The study highlighted that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups like methoxy .

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression, revealing promising results that warrant further exploration in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Substituted Analog (CAS 686770-06-9)

  • Structure: 2-((2-Morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one .
  • Key Difference : Replaces the 4-phenylpiperazine group with a morpholine ring.
  • Impact : Morpholine’s polarity may enhance aqueous solubility compared to the phenylpiperazine analog. However, reduced aromaticity could decrease receptor-binding affinity in targets sensitive to piperazine interactions (e.g., serotonin or dopamine receptors).
  • Synthesis : Similar core structure but diverges in the substitution step, using morpholine instead of phenylpiperazine.

Fluorinated Piperazine Derivative (CAS 1242857-96-0)

  • Structure: 7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one .
  • Key Difference: Fluorine atoms on both the thieno ring and piperazine substituent.
  • Impact : Fluorination improves metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. The electron-withdrawing effect may also enhance binding to hydrophobic pockets in enzymes or receptors.

Thienyl-Substituted Analog (CAS 726136-96-5)

  • Structure: 3-[2-Oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one .
  • Key Differences: Thienyl group replaces phenylpiperazine. Thieno ring is fused at [2,3-d] instead of [3,2-d].
  • The [2,3-d] fusion may reduce planarity, affecting intercalation with DNA or proteins compared to the [3,2-d] isomer.

Simplified Pyrimidinone Core (Compound 10 from )

  • Structure : 3-(2-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .
  • Key Difference: Lacks the thieno ring and piperazine side chain.
  • Impact: The absence of the fused thieno ring reduces molecular complexity and likely diminishes activity against targets requiring extended planar structures (e.g., kinase inhibitors). However, the simpler structure may improve synthetic accessibility.

Chromeno-Pyrimidine Hybrid ()

  • Structure: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one .
  • Key Difference: Chromeno[4,3-d]pyrimidine core replaces the thieno[3,2-d]pyrimidinone.
  • Impact: The chromene ring increases hydrophobicity and may enhance blood-brain barrier penetration. Computational studies indicate favorable drug-like properties, but the bulkier structure could reduce solubility compared to thieno analogs.

Comparative Data Table

Compound Core Structure Key Substituent Bioactivity Insights Solubility/Bioavailability
Target Compound Thieno[3,2-d]pyrimidinone 4-Phenylpiperazine thioether Likely antineoplastic (analogs in ) Moderate (piperazine enhances solubility)
Morpholine Analog Thieno[3,2-d]pyrimidinone Morpholine Unreported Higher than phenylpiperazine analog
Fluorinated Piperazine Thieno[3,2-d]pyrimidinone 2-Fluorophenyl piperazine Enhanced metabolic stability High (fluorine reduces oxidation)
Thienyl-Substituted Thieno[2,3-d]pyrimidinone Thienyl group Unreported Low (increased hydrophobicity)
Simplified Pyrimidinone Pyrimidinone None (basic scaffold) Antimicrobial (analogs in ) Moderate
Chromeno-Pyrimidine Chromeno[4,3-d]pyrimidine Piperidine-phenyl Computational drug-likeness Low (chromene increases logP)

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